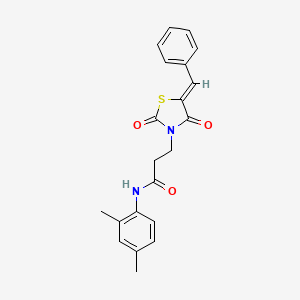
(Z)-3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)propanamide is a useful research compound. Its molecular formula is C21H20N2O3S and its molecular weight is 380.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (Z)-3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)propanamide belongs to a class of thiazolidinedione derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antidiabetic, and anticancer properties based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 2,4-thiazolidinedione with appropriate aryl aldehydes. Characterization techniques such as FT-IR, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Recent studies have demonstrated that thiazolidinedione derivatives exhibit significant antimicrobial properties. For instance, compounds derived from 5-benzylidene-2,4-dioxothiazolidin-3-one showed effective activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported between 0.6 to 0.8 µg/mL, indicating potent antimicrobial efficacy .
Table 1: Antimicrobial Activity of Selected Thiazolidinedione Derivatives
| Compound | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| 3f | 0.6 | 19.5 |
| 3g | 0.8 | 17.2 |
Antidiabetic Activity
The antidiabetic potential of this compound has been explored through in vivo studies. The compound demonstrated significant hypoglycemic effects in diabetic rat models when compared to standard drugs like pioglitazone. The biochemical analysis revealed notable reductions in blood glucose levels and improvements in lipid profiles .
Table 2: Antidiabetic Effects in Diabetic Rat Models
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Blood Glucose (mg/dL) | 250 | 150 |
| Triglycerides (mg/dL) | 200 | 120 |
| Cholesterol (mg/dL) | 250 | 140 |
Anticancer Activity
In addition to its antidiabetic effects, recent investigations into the anticancer properties of thiazolidinedione derivatives have shown promising results. Compounds similar to this compound have been screened against various cancer cell lines with notable cytotoxic effects observed .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| V2 | MCF-7 | 15 |
| V4 | HeLa | 10 |
The biological activities of thiazolidinediones are often attributed to their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and lipid homeostasis. Molecular docking studies have indicated that the synthesized compound binds effectively to PPARγ, suggesting its potential as a partial agonist .
Propiedades
IUPAC Name |
3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,4-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-14-8-9-17(15(2)12-14)22-19(24)10-11-23-20(25)18(27-21(23)26)13-16-6-4-3-5-7-16/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVMLCVGIHUKHI-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













